molecular formula C13H20N4O2 B2960453 Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate CAS No. 2034621-49-1

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate

Cat. No. B2960453
CAS RN: 2034621-49-1
M. Wt: 264.329
InChI Key: JLUVMPVPRXJZIQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.

Scientific Research Applications

Chemical Synthesis Applications

  • Enantioselective Synthesis : A study by Chung et al. (2005) presents a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the molecule's role in synthesizing chiral pyrrolidine derivatives with high yield and enantiomeric excess, leveraging nitrile anion cyclization strategies (Chung et al., 2005).

  • Divergent and Solvent-Dependent Reactions : Rossi et al. (2007) explored the divergent synthesis of various organic compounds from 1-tert-butyloxycarbonyl-3-methyl-4-ethoxycarbonyl-1,2-diaza-1,3-diene, highlighting solvent choice's importance in reaction pathways and product distribution (Rossi et al., 2007).

Pharmacological Research

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) conducted structure-activity relationship (SAR) studies on a series of 2-aminopyrimidines, including derivatives similar in structure to the queried molecule, to optimize potency for histamine H4 receptor (H4R) antagonism, which has implications in anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

Catalysis and Material Science

  • Water Oxidation Catalysis : A study by Zong and Thummel (2005) introduces a new family of Ru complexes for water oxidation, demonstrating the potential utility of pyridazine derivatives in designing catalysts for energy conversion processes (Zong & Thummel, 2005).

properties

IUPAC Name

tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-8-6-10(9-17)15-11-5-4-7-14-16-11/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUVMPVPRXJZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(pyridazin-3-ylamino)pyrrolidine-1-carboxylate

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